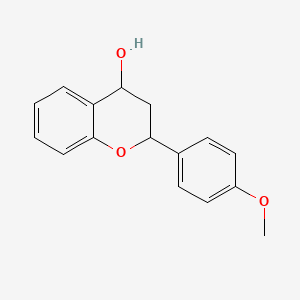

4-Flavanol, 4'-methoxy-

Description

BenchChem offers high-quality 4-Flavanol, 4'-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Flavanol, 4'-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5162-64-1 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C16H16O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16-17H,10H2,1H3 |

InChI Key |

NIGRNYYYGGSFAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Foundational & Exploratory

4'-Methoxyflavan-4-ol: Comprehensive Technical Guide on Structure, Synthesis, and Properties

Executive Summary

4'-Methoxyflavan-4-ol (systematically named 2-(4-methoxyphenyl)chroman-4-ol) is a structurally significant flavonoid derivative characterized by a saturated C-ring and a methoxy substitution at the 4'-position of the B-ring. As a critical intermediate and metabolic product in phytochemical research, understanding its stereochemical nuances and synthetic pathways is essential for drug development professionals and synthetic chemists. This whitepaper provides a rigorous, field-proven guide to its structural architecture, spectroscopic fingerprint, and the catalytic methodologies required for its stereoselective synthesis.

Chemical Identity & Structural Architecture

The core scaffold of 4'-methoxyflavan-4-ol consists of a benzopyran system (chroman) linked to a methoxy-substituted phenyl ring. The saturation of the C2=C3 double bond and the reduction of the C4 carbonyl (relative to its flavone precursor) introduce two chiral centers at C2 and C4, leading to complex stereochemical dynamics.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-(4-methoxyphenyl)chroman-4-ol |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molar Mass | 256.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point (cis-isomer) | 150–151 °C[1] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane; Insoluble in Water |

| UV-Vis (λmax in CHCl₃) | 242 nm, 276 nm[1] |

Stereochemistry & Conformational Dynamics

The reduction of flavones typically yields the cis-isomer of the resulting flavan-4-ol as the major thermodynamic product[1]. In the chroman ring system, the preferred half-chair conformation dictates that the bulky aryl group at C2 adopts an equatorial position to minimize 1,3-diaxial steric clashes.

When the hydride attacks the C4 carbonyl, it approaches from the less hindered axial face. This forces the resulting C4 hydroxyl group into an equatorial position. Because both the C2-aryl and C4-hydroxyl groups are equatorial, their relative relationship is cis (e.g., 2R,4S or 2S,4R). This di-equatorial arrangement is highly stable and is unequivocally confirmed by NMR coupling constants (detailed in Section 3).

Stereochemical logic governing the selective formation of the cis-isomer.

Spectroscopic Fingerprint

Validating the synthesis of 4'-methoxyflavan-4-ol relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic feature of the cis-isomer is the splitting pattern of the C3 protons.

Mechanistic Proof via NMR: The axial proton at C3 (Ha-3) appears as a doublet of doublet of doublets (ddd) at δ 2.19 ppm with large coupling constants (

Table 2: ¹H and ¹³C NMR Spectral Data (CDCl₃)

| Position | ¹H NMR (δ, ppm) & Coupling ( | ¹³C NMR (δ, ppm) |

| C-2 | 5.15 (m, 1H) | 76.72 |

| C-3 (axial) | 2.19 (ddd, | 39.85 |

| C-3 (equatorial) | 2.53 (ddd, | 39.85 |

| C-4 | 5.12 (m, 1H) | 65.91 |

| C-5 | 7.54 (d, | 127.57 |

| C-6 | 6.94 (m, 1H) | 116.73 |

| C-7 | 7.22 (m, 1H) | 129.16 |

| C-8 | 6.90 (dd, | 114.04 |

| C-4a | - | 125.72 |

| C-8a | - | 154.58 |

| C-1' | - | 132.53 |

| C-2', C-6' | 7.37–7.41 (m, 2H) | 126.97 |

| C-3', C-5' | 6.96–7.03 (m, 2H) | 120.91 |

| C-4' | - | 159.55 |

| -OCH₃ | 3.84 (s, 3H) | 55.34 |

| -OH | 1.74 (d, | - |

Data sourced from authoritative spectroscopic characterizations of the synthesized compound[1].

Synthetic Methodology: Co(II) Phthalocyanine-Catalyzed Reduction

Sodium borohydride (NaBH₄) alone is typically insufficient to reduce the conjugated C2=C3 double bond of flavones. However, the introduction of Cobalt(II) phthalocyanine (CoPc) acts as a single-electron transfer mediator. Co(II) is reduced by NaBH₄ to Co(I), which then transfers an electron to the flavone, facilitating a highly efficient tandem reduction of both the C2=C3 double bond and the C4 carbonyl in a single pot[1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, utilizing visual and chromatographic feedback loops to ensure success.

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 4'-methoxyflavone in 15 mL of anhydrous methanol. Purge the system with nitrogen gas for 5 minutes to prevent unwanted oxidative side reactions.

-

Catalyst Activation: Add 0.05 mmol (5 mol%) of Cobalt(II) phthalocyanine (CoPc) to the solution. Causality note: The CoPc acts as the electron shuttle; without it, the reaction will stall at the unreduced double bond.

-

Hydride Introduction: Cool the mixture slightly in a water bath. Slowly add 4.0 mmol of NaBH₄ in small portions over 10 minutes to safely manage the exothermic evolution of hydrogen gas.

-

Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting material (flavone) will disappear, and a new spot with a lower Rf value will emerge. The lower Rf is caused by the increased polarity of the newly formed hydrogen-bonding C4 hydroxyl group.

-

Quenching & Extraction: Once TLC confirms complete conversion (typically 2-4 hours), quench the reaction by carefully adding 20 mL of cold distilled water. Extract the aqueous mixture with Dichloromethane (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield pure cis-4'-methoxyflavan-4-ol.

Tandem reduction workflow of 4'-methoxyflavone to cis-4'-methoxyflavan-4-ol.

Biological & Metabolic Context

Beyond synthetic chemistry, 4'-methoxyflavan-4-ol and its derivatives hold significance in xenobiotic metabolism. Research into the microbial biotransformation of flavonoids has demonstrated that microorganisms, such as Mucor ramannianus, can metabolize related precursors (like 4'-hydroxyflavanone) into various substituted flavan-4-ols, including 2,4-trans-3'-hydroxy-4'-methoxyflavan-4-ol[2]. Understanding the chemical synthesis and stereochemical properties of these compounds provides an essential baseline for researchers evaluating the bioavailability, metabolic fate, and potential pharmacological bioactivity of dietary flavonoids.

References

- Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride. The Royal Society of Chemistry.

- Ibrahim, A.-R. S., et al. (200x). Microbial Metabolism. Part 12. Isolation, Characterization and Bioactivity Evaluation of Eighteen Microbial Metabolites of 4'-Hydroxyflavanone. ResearchGate.

Sources

4'-Methoxyflavan-4-ol: A Technical Whitepaper on Chemical Identity, Catalytic Synthesis, and Stereochemical Characterization

Executive Summary

The flavonoid derivative 4'-methoxyflavan-4-ol (and its stereoisomers) represents a critical intermediate in the study of reductive flavonoid metabolism and the development of synthetic bioactive heterocycles. Because of the stereochemical complexity at the C2 and C4 positions of the chroman ring, synthesizing this compound requires highly selective catalytic systems. This whitepaper provides an in-depth technical analysis of 4'-methoxyflavan-4-ol, detailing its chemical identity, step-by-step chemocatalytic and biocatalytic synthetic protocols, and the mechanistic causality behind its production.

Chemical Identity & Nomenclature

Unlike more ubiquitous flavonoids, 4'-methoxyflavan-4-ol is a highly specific reduced derivative. Consequently, a distinct Chemical Abstracts Service (CAS) registry number for its specific chiral resolutions is not widely indexed in standard public databases, though its direct synthetic precursor (4'-methoxyflavanone) is registered as CAS 3235-04-9.

Table 1: Nomenclature and Physicochemical Properties

| Parameter | Detail |

| IUPAC Name | 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol |

| Common Synonyms | 4'-methoxyflavan-4-ol; p-methoxyflavan-4-ol |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| CAS Registry Number | Unassigned / Not widely indexed (Precursor 4'-methoxyflavanone: 3235-04-9) |

| Melting Point | 150–151 °C[1] |

Synthetic Methodologies & Protocols

Synthesizing 4'-methoxyflavan-4-ol requires reducing the C4 carbonyl of 4'-methoxyflavone or 4'-methoxyflavanone without over-reducing the heterocyclic ring or cleaving the ether linkage.

Chemocatalytic Reduction via Cobalt(II) Phthalocyanine

Standard sodium borohydride (NaBH₄) reductions of flavones often yield a mixture of over-reduced products. Utilizing a Cobalt(II) phthalocyanine (Co(II)Pc) catalyst ensures a controlled, stepwise hydride transfer.

Causality in Experimental Design: The choice of solvent is the primary kinetic driver in this reaction. Methanol is strictly required as the proton donor. If a bulkier alcohol like propanol is used, the proton transfer to the Co(I)Pc intermediate is sterically hindered and kinetically slow, causing the catalytic cycle to stall at the inactive Co(I) state rather than forming the active hydridocobalt(III) species[1].

Protocol 1: Co(II)Pc-Catalyzed Reduction

-

System Preparation: Purge a 50 mL round-bottom flask with inert nitrogen gas.

-

Substrate Dissolution: Dissolve 1.0 mmol of 4'-methoxyflavone and 0.05 mmol of Co(II)Pc catalyst in 15 mL of anhydrous methanol at room temperature (25 °C).

-

Hydride Addition: Slowly add 2.0 mmol of NaBH₄ in small portions over 15 minutes to prevent aggressive hydrogen evolution.

-

Self-Validation Checkpoint (In-line UV-Vis): Extract a 10 µL aliquot and analyze via UV-Vis spectroscopy. The resting Co(II)Pc catalyst exhibits a Q-band at 662 nm. Upon NaBH₄ addition, this band must shift to 705 nm (confirming the[Co(I)Pc]⁻ intermediate). Within minutes, a blue shift to 656 nm must occur, validating the generation of the active [H-Co(III)Pc] hydride donor[1]. If the peak stalls at 705 nm, the methanol is likely contaminated or depleted.

-

Reaction Quenching: After 2 hours of continuous stirring, quench the reaction with 10 mL of distilled water.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate) to yield pure 4'-methoxyflavan-4-ol.

Biocatalytic Derivatization via Microbial Metabolism

For researchers requiring complex stereoisomers (such as 2,4-trans-3'-hydroxy-4'-methoxyflavan-4-ol), chemical synthesis often fails to provide the necessary regioselectivity. Microbial biotransformation leverages the highly specific Cytochrome P450 enzymes found in fungi.

Protocol 2: Biotransformation using Mucor ramannianus

-

Culture Inoculation: Inoculate Mucor ramannianus (ATCC 9628) into 250 mL Erlenmeyer flasks containing 50 mL of potato dextrose broth.

-

Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 28 °C for 72 hours to achieve exponential growth.

-

Substrate Introduction: Dissolve 20 mg of the precursor (e.g., 4'-hydroxyflavanone) in 0.5 mL of N,N-dimethylformamide (DMF) and inject it into the culture broth[2].

-

Biotransformation: Continue incubation for an additional 5–7 days.

-

Self-Validation Checkpoint (TLC): Perform daily Thin-Layer Chromatography (TLC) on 1 mL broth extracts. The disappearance of the precursor spot and the emergence of a more polar spot (indicating hydroxylation/methylation) validates enzyme activity.

-

Harvest & Isolation: Filter the mycelium, extract the filtrate with ethyl acetate, and isolate the methoxyflavan-4-ol derivatives using Sephadex LH-20 size-exclusion chromatography[2].

Mechanistic Pathway Visualization

The following diagram maps the self-validating catalytic cycle of the Co(II)Pc-mediated reduction, highlighting the critical solvent-dependent protonation step.

Catalytic cycle of Co(II)Pc-mediated reduction of 4'-methoxyflavone.

Spectroscopic Characterization

Accurate structural verification of 4'-methoxyflavan-4-ol relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the reduction of the C4 carbonyl to a hydroxyl group, and to verify the presence of the 4'-methoxy moiety.

Table 2: Key Spectroscopic Data for 4'-methoxyflavan-4-ol [1]

| Analytical Method | Observed Signals / Peaks | Structural Assignment |

| IR (Nujol) | 3361, 3309 cm⁻¹ | O-H stretching (confirms reduction of C=O) |

| IR (Nujol) | 1255, 1035 cm⁻¹ | C-O-C stretching (methoxy and chroman ether) |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.74 (d, J = 8.7 Hz, 1H) | C4-OH (Hydroxyl proton) |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.84 (s, 3H) | 4'-OCH₃ (Methoxy protons) |

| ¹H NMR (300 MHz, CDCl₃) | δ 5.12 (m, 1H) | H-4 (Methine proton at C4) |

| ¹H NMR (300 MHz, CDCl₃) | δ 5.15 (m, 1H) | H-2 (Methine proton at C2) |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.90 – 7.54 (m, 8H) | Aromatic protons (Rings A and B) |

Note: The coupling constants (J values) of the C3 axial/equatorial protons (δ 2.19 and δ 2.53) are critical for determining the cis/trans stereochemical relationship between the C2 phenyl ring and the C4 hydroxyl group.

References

-

Title: Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride Source: The Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Microbial Metabolism. Part 12. Isolation, Characterization and Bioactivity Evaluation of Eighteen Microbial Metabolites of 4'-Hydroxyflavanone Source: Chemical and Pharmaceutical Bulletin / ResearchGate URL: [Link]

Sources

A Comparative Analysis of the Biological Activities of 4'-Methoxyflavanone and 4'-Methoxyflavan-4-ol: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Executive Summary

Flavonoids represent a cornerstone of natural product chemistry and drug discovery, offering a structurally diverse scaffold for therapeutic development. Within this class, 4'-methoxy-substituted analogues have garnered significant interest for their enhanced metabolic stability and potent biological activities. This technical guide provides a comprehensive comparative analysis of two such related compounds: 4'-methoxyflavanone and 4'-methoxyflavan-4-ol. While 4'-methoxyflavanone has been investigated for its anti-inflammatory, neuroprotective, and metabolic regulatory potential, a conspicuous gap exists in the scientific literature regarding the specific biological activities of 4'-methoxyflavan-4-ol.

This document synthesizes the current knowledge on 4'-methoxyflavanone, detailing its mechanisms of action and established experimental evaluations. It further addresses the knowledge gap by inferring the potential bioactivities of 4'-methoxyflavan-4-ol based on the established pharmacology of the broader flavan-4-ol class. Critically, this guide serves as a practical research framework, providing detailed, self-validating experimental protocols for a head-to-head comparison of these two molecules. By explaining the causality behind methodological choices, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to systematically evaluate these compounds and unlock their therapeutic potential.

Structural and Chemical Foundations: A Tale of Two Carbonyls

The biological activities of flavonoids are intrinsically linked to their chemical structure. The core difference between 4'-methoxyflavanone and 4'-methoxyflavan-4-ol lies at the C-4 position of the C-ring, a distinction that fundamentally alters the molecule's stereochemistry, polarity, and hydrogen-bonding capacity.

-

4'-Methoxyflavanone is a member of the flavanone subclass, defined by a saturated C2-C3 bond and a ketone group (C=O) at the C-4 position.[1] This carbonyl group creates a planar, electron-withdrawing center.

-

4'-Methoxyflavan-4-ol , belonging to the flavan-4-ol subclass, also possesses a saturated C2-C3 bond but features a hydroxyl group (-OH) at the C-4 position.[2] This chiral center introduces non-planarity and provides a hydrogen bond donor/acceptor site, which can significantly influence interactions with biological targets.

The 4'-methoxy group on the B-ring is a common feature that often enhances bioavailability by protecting the 4'-hydroxyl from rapid phase II metabolism.

Caption: Key structural difference between the two flavonoids.

4'-Methoxyflavanone: A Profile of Known Biological Activities

Research has identified 4'-methoxyflavanone as a compound with potential therapeutic applications, particularly in the realms of inflammation and metabolic disorders.[1][3]

Anti-inflammatory Mechanisms

A significant body of evidence points to the anti-inflammatory properties of methoxy-substituted flavonoids.[4] The primary mechanism is believed to be the suppression of key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]

In a typical inflammatory response, bacterial lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4) on macrophages.[5] This triggers a signaling cascade leading to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6.[5][6] 4'-Methoxyflavanone and related compounds are thought to intervene by inhibiting this pathway, thereby reducing the production of these inflammatory molecules.[5]

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Neuroprotective and Metabolic Potential

While less studied than its flavone counterpart, 4'-methoxyflavanone has been identified as a compound of interest for its potential to regulate metabolic disorders, prevent cardiovascular disease, and protect neurons.[1] Its structural relative, 4'-methoxyflavone, is a known neuroprotective agent that inhibits neuronal cell death by preventing the overactivation of PARP-1, a key enzyme in the parthanatos cell death pathway.[7][8][9] This suggests that the core 4'-methoxy-substituted flavonoid scaffold is conducive to neuroprotective activity.

4'-Methoxyflavan-4-ol: An Under-Investigated Frontier

A thorough review of the scientific literature reveals a significant lack of studies focused specifically on 4'-methoxyflavan-4-ol. However, by examining the broader class of flavan-4-ols, we can infer its likely biological potential and formulate a strong rationale for its investigation.

Inferred Bioactivities from the Flavan-4-ol Class

The flavan-4-ol scaffold is a known constituent of various medicinal plants and is associated with a range of biological activities.[2]

-

Anti-cancer and Anti-inflammatory Effects: Studies on flavan-4-ol glycosides isolated from Pronephrium penangianum have demonstrated their ability to inhibit the proliferation of breast cancer cells (MDA-MB-231 and MCF-7) and induce apoptosis.[10] This suggests that the core flavan-4-ol structure is compatible with anti-cancer activity. Similarly, other related flavan structures have been shown to reduce the expression of inflammatory cytokines and chemokines.[11]

The presence of the C4-hydroxyl group in 4'-methoxyflavan-4-ol may offer unique advantages, such as improved water solubility and different hydrogen bonding patterns with target enzymes or receptors compared to the C4-carbonyl of the flavanone.

A Proposed Research Framework for Comparative Evaluation

To empirically determine and compare the biological activities of these two compounds, a systematic, head-to-head evaluation is required. The following protocols are designed as self-validating systems for researchers in a drug development setting.

Synthesis, Reduction, and Purification Workflow

The logical starting point is the synthesis of 4'-methoxyflavanone, which can then serve as the precursor for the reduction to 4'-methoxyflavan-4-ol.

Caption: Proposed workflow for synthesis and comparative testing.

Protocol: Comparative Antioxidant Activity (DPPH Assay)

Causality: This assay provides a rapid and reliable measure of a compound's ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is neutralized to a pale yellow upon reduction by an antioxidant. The degree of color change, measured spectrophotometrically, is directly proportional to the radical scavenging capacity. This is a foundational screening assay for any compound with potential therapeutic value against oxidative stress-related pathologies.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (e.g., 10 mM) of 4'-methoxyflavanone and 4'-methoxyflavan-4-ol in DMSO.

-

Serial Dilutions: Create a series of dilutions from the stock solutions in methanol to achieve final concentrations ranging from 1 µM to 500 µM. Ascorbic acid should be used as a positive control.

-

Assay Plate Setup: In a 96-well microplate, add 100 µL of each compound dilution. Add 100 µL of methanol to a blank well.

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of the DPPH radical.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100.

-

Data Analysis: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

Causality: In macrophages, LPS stimulation induces the expression of iNOS, which produces large quantities of nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay measures nitrite (NO2-), a stable breakdown product of NO. By quantifying the reduction in nitrite production in LPS-stimulated cells pre-treated with the test compounds, we can directly assess their anti-inflammatory potential. The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for this purpose.[5]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. This density ensures the cells are in a healthy, responsive state for the experiment.

-

Compound Treatment: Pre-treat the cells with various concentrations (e.g., 1-100 µM) of 4'-methoxyflavanone and 4'-methoxyflavan-4-ol for 1 hour.

-

Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes. A pink/magenta color will develop.

-

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

-

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells and determine the IC50 values. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.

Data Interpretation and Future Directions

The experimental data gathered from these comparative assays will provide crucial insights into the structure-activity relationship (SAR) of the C-4 position.

Anticipated Data Summary

The results can be effectively summarized for direct comparison.

| Biological Assay | Parameter | 4'-Methoxyflavanone | 4'-Methoxyflavan-4-ol | Positive Control |

| Antioxidant | DPPH Scavenging IC50 (µM) | Experimental Value | Experimental Value | Ascorbic Acid (~15-25 µM) |

| Anti-inflammatory | NO Inhibition IC50 (µM) | Experimental Value | Experimental Value | Dexamethasone (~0.1-1 µM) |

| Cytotoxicity | RAW 264.7 CC50 (µM) | Experimental Value | Experimental Value | Doxorubicin (~1-5 µM) |

Table values are placeholders for experimental results and representative control values.

Structure-Activity Relationship (SAR) Insights

A key outcome will be understanding how the C4-carbonyl versus the C4-hydroxyl influences bioactivity.

-

If 4'-methoxyflavan-4-ol shows superior antioxidant activity, it could be attributed to the C4-hydroxyl group's ability to donate a hydrogen atom for radical quenching.

-

If 4'-methoxyflavanone demonstrates better anti-inflammatory activity, its planar C-ring and electron-withdrawing carbonyl might be optimal for binding to the active site of a key signaling protein (e.g., IKK).

-

Differences in cytotoxicity and therapeutic index (CC50/IC50) will be critical for determining which compound has a more promising safety profile for further development.

Concluding Remarks

While 4'-methoxyflavanone presents a promising profile based on current research, the significant knowledge gap surrounding 4'-methoxyflavan-4-ol represents a compelling opportunity. The structural variation at the C-4 position is subtle yet mechanistically profound, potentially leading to divergent biological activities and therapeutic applications. The research framework proposed in this guide provides a robust and logical pathway to elucidate these differences. A thorough comparative investigation is not merely an academic exercise; it is a necessary step in the rational design and development of next-generation flavonoid-based therapeutics. The insights gained will be invaluable for medicinal chemists and drug discovery teams seeking to optimize this privileged scaffold for clinical success.

References

-

Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 169(6), 1263-1278). [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-methoxyflavone (2a). [Link]

-

AIP Publishing. (n.d.). Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. [Link]

-

Universiti Teknologi MARA Institutional Repository. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 4'- METHOXY- 5,7-DIMETHOXYFLAVANONE & 2,4-(4-BUTYLPHENYL). [Link]

-

PubMed. (2020). Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann. [Link]

-

ResearchGate. (2010). Synthesis of 7,8-Methylenedioxy-4′-Methoxyisoflavone from Indigofera Linnaei and Two New Related Flavonoids. [Link]

-

MDPI. (2025). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. [Link]

-

PubMed. (2011). Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. [Link]

-

ProQuest. (n.d.). 6,4′-dihydroxy-7-methoxyflavanone protects against H 2 O 2 -. [Link]

-

PMC. (n.d.). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. [Link]

-

MySkinRecipes. (n.d.). 4'-Methoxyflavone. [Link]

-

PMC. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. [Link]

-

PubMed. (2025). Anti-cancer and anti-inflammatory effects of flavan-4-ol and flavan glycosides from the roots of Pronephrium penangianum. [Link]

-

MDPI. (2022). Heartwood of Dalbergia cochinchinensis: 4,7,2′-Trihydroxy-4′-methoxyisoflavanol and 6,4′-Dihydroxy-7-methoxyflavane Reduce Cytokine and Chemokine Expression In Vitro. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Methoxyflavanone | TargetMol [targetmol.com]

- 4. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4'-METHOXYFLAVONE | 4143-74-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-cancer and anti-inflammatory effects of flavan-4-ol and flavan glycosides from the roots of Pronephrium penangianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Molecular Architecture and Synthesis of 4'-Methoxyflavan-4-ol: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural profiling, stereoselective synthesis, and analytical self-validation of methoxyflavonoids.

As a Senior Application Scientist, understanding the precise physicochemical properties and synthetic pathways of flavonoid derivatives is critical for downstream drug formulation and metabolic profiling. This whitepaper provides an in-depth technical analysis of 4'-methoxyflavan-4-ol (also known as 4-Flavanol, 4'-methoxy-), detailing its molecular architecture, a field-proven stereoselective synthesis protocol, and the analytical framework required to validate its structural integrity.

Molecular Architecture & Quantitative Profiling

4'-Methoxyflavan-4-ol is a flavonoid derivative characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol core. The presence of a methoxy group (-OCH₃) at the para position (4') of the B-ring significantly alters the electron density of the aromatic system. This electron-donating group influences both the reduction kinetics of the adjacent C-ring during synthesis and the molecule's UV-Vis absorption profile (λmax at 242 and 276 nm)[1].

For researchers developing chromatographic methods or mass spectrometry (MS) libraries, the fundamental quantitative parameters of the C₁₆H₁₆O₃ isomeric class must be strictly defined to prevent misidentification with closely related isomers like 4'-hydroxy-7-methoxyflavan[2].

Table 1: Quantitative Physicochemical Data for 4'-Methoxyflavan-4-ol

| Parameter | Value | Analytical Significance |

| Molecular Formula | C₁₆H₁₆O₃ | Base elemental composition for high-resolution MS validation[2]. |

| Molecular Weight | 256.30 g/mol | Essential for precise stoichiometric calculations in synthetic workflows[2]. |

| Exact Mass | 256.1099 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[2]. |

| [M+H]⁺ Ion | m/z 257 | Primary diagnostic peak observed in positive-ion LC-MS[1]. |

| XLogP3 | ~3.4 | Indicates moderate lipophilicity, crucial for predicting reverse-phase HPLC retention times[2]. |

Mechanistic Pathway: Stereoselective Synthesis

The synthesis of 4'-methoxyflavan-4-ol from its oxidized precursor, 4'-methoxyflavone, requires precise control over hydride delivery to prevent over-reduction or non-selective ring cleavage. The following protocol utilizes sodium borohydride (NaBH₄) catalyzed by Cobalt(II) phthalocyanine to achieve high stereoselectivity[1].

Step-by-Step Experimental Protocol

-

Substrate Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of 4'-methoxyflavone in 10 mL of anhydrous methanol.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the hydride source. Methanol is chosen because it acts as a necessary protic donor for the final protonation of the intermediate alkoxide.

-

-

Catalyst Integration: Introduce 0.1 mmol of Cobalt(II) phthalocyanine to the solution.

-

Causality: The Co(II) complex acts as a Lewis acid, coordinating directly with the carbonyl oxygen of the flavone. This coordination lowers the LUMO energy of the conjugated system, directing the hydride attack selectively to the C-4 position and preventing the complete saturation of the chroman ring[1].

-

-

Hydride Delivery: Under a continuous nitrogen atmosphere, slowly add 1.0 mmol of NaBH₄ in small portions over 15 minutes at room temperature (25°C).

-

Causality: Gradual addition controls the exothermic nature of the reduction and minimizes the generation of hydrogen gas, which could otherwise lead to inconsistent reaction kinetics and pressure buildup.

-

-

Reaction Monitoring: Stir the mixture for exactly 1 hour. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (5:95, v/v) solvent system.

-

Causality: Real-time monitoring ensures the reaction is quenched exactly at completion, preventing the formation of ring-opened chalcone byproducts.

-

-

Quenching and Extraction: Filter the mixture to remove the heterogeneous Co(II) phthalocyanine catalyst. Concentrate the filtrate under reduced pressure, then partition between distilled water (20 mL) and ethyl acetate (3 x 15 mL).

-

Causality: The aqueous wash hydrolyzes and removes residual borate salts, efficiently driving the organic target into the ethyl acetate layer.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent, and purify the crude residue via preparative TLC to isolate pure 4'-methoxyflavan-4-ol[1].

Analytical Characterization (Self-Validating System)

A robust protocol must be self-validating. To confirm that the synthesis successfully yielded the correct stereoisomer of 4'-methoxyflavan-4-ol, the output must be subjected to rigorous NMR analysis. The stereochemistry of the C-4 hydroxyl group relative to the C-2 phenyl ring is definitively proven by the coupling constants (

-

LC-MS Validation: The first validation gate is mass spectrometry. The spectrum must display a protonated molecular ion

at m/z 257, confirming the C₁₆H₁₆O₃ formula[1]. -

¹H-NMR Stereochemical Proof (400 MHz, CDCl₃): The reaction is considered successful and stereoselective only if the trans-diaxial coupling constant (

) is approximately 10.8 Hz. This specific -

¹³C-NMR Diagnostic Shifts (100 MHz, CDCl₃): Key diagnostic peaks that validate the structural framework include the methoxy carbon at ~55.3 ppm, the C-4 carbinol carbon at ~65.9 ppm, and the C-2 carbon at ~76.7 ppm[1].

Biotransformation & Metabolic Significance

Beyond synthetic chemistry, methoxyflavanols hold significant relevance in drug metabolism and pharmacokinetics (DMPK). Microbial models are frequently used to simulate mammalian metabolism of flavonoids. For instance, fungal strains such as Mucor ramannianus actively metabolize flavanones into various stereoisomers of flavan-4-ols, including complex methoxylated derivatives like 2,4-trans-3'-hydroxy-4'-methoxyflavan-4-ol[3]. Understanding the exact molecular weight and stereochemical validation of these compounds allows DMPK scientists to accurately track the biotransformation pathways of dietary flavonoids and experimental therapeutics.

Visualizing the Synthetic and Analytical Workflow

The following diagram maps the logical progression from precursor to analytically validated product, highlighting the critical self-validation step.

Workflow for the stereoselective synthesis and validation of 4'-methoxyflavan-4-ol.

References

-

[3] Microbial Metabolism. Part 12. Isolation, Characterization and Bioactivity Evaluation of Eighteen Microbial Metabolites of 4'-Hydroxyflavanone. ResearchGate.[Link]

-

[2] 4'-Hydroxy-7-methoxyflavan | C16H16O3 | CID 185609 (Isomeric Class Data). PubChem, National Institutes of Health.[Link]

-

[1] Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride. RSC Advances, The Royal Society of Chemistry.[Link]

Sources

Technical Guide: Solubility Profiling and Handling of 4'-Methoxyflavan-4-ol

Executive Summary

4'-Methoxyflavan-4-ol is a specific flavonoid derivative characterized by the reduction of the C4 ketone (found in flavanones) to a hydroxyl group, retaining the saturation of the C2-C3 bond. Unlike its planar counterparts (flavones/flavonols), the flavan-4-ol scaffold possesses a "puckered" non-planar geometry, which significantly influences its crystal packing energy and solvation thermodynamics.

This guide provides a technical framework for solubilizing 4'-methoxyflavan-4-ol in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While specific solubility coefficients for this derivative are often proprietary or batch-dependent, this guide synthesizes data from structural analogs (4'-methoxyflavanone and unsubstituted flavan-4-ols) to provide authoritative handling protocols.

Key Solvation Parameters:

-

DMSO: Preferred for primary stock solutions (High Solubility, >20 mg/mL estimated).

-

Methanol: Preferred for working solutions and analytical standards (Moderate Solubility, suitable for HPLC/spectroscopy).

-

Aqueous Media: Poor solubility; requires co-solvent delivery.

Part 1: Physicochemical Profile & Solvation Mechanisms

Structural Determinants of Solubility

The solubility of 4'-methoxyflavan-4-ol is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

-

The 4-Hydroxyl Group (H-bond Donor/Acceptor): This is the primary handle for polar solvation. In DMSO, the sulfoxide oxygen acts as a strong H-bond acceptor for the C4-OH proton.

-

The 4'-Methoxy Group (Lipophilic): Increases the LogP (partition coefficient) compared to the parent flavan-4-ol, reducing water solubility but enhancing solubility in organic solvents like DMSO and ethyl acetate.

-

Stereochemistry: The compound exists as cis or trans diastereomers (2,4-cis or 2,4-trans). The cis isomer generally exhibits higher lattice energy (lower solubility) due to intramolecular H-bonding between the C4-OH and the ether oxygen of the pyran ring, though this effect is disrupted in strong H-bond accepting solvents like DMSO.

Solvent Interaction Matrix

| Solvent | Polarity (Dielectric Constant) | Solvation Mechanism | Estimated Solubility* | Primary Application |

| DMSO | High ( | Dipolar aprotic; Strong H-bond acceptor. Disrupts intermolecular aggregation. | High (20–50 mg/mL) | Cryogenic Stock Storage (-20°C) |

| Methanol | Moderate ( | Protic; H-bond donor/acceptor. Good for synthesis workup. | Moderate (1–10 mg/mL) | HPLC Injections, Chemical Synthesis |

| Water | High ( | Hydrophobic exclusion dominates. | Negligible (<0.1 mg/mL) | Biological Assay Medium (requires carrier) |

*Estimates based on structural analogs (4'-methoxyflavanone and flavan-4-ol) [1, 2].

Part 2: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Objective: Create a stable, high-concentration stock solution (e.g., 10 mM or 20 mg/mL) for long-term storage.

Reagents:

-

DMSO (Anhydrous, ACS Spectrophotometric Grade, ≥99.9%).

Workflow:

-

Weighing: Accurately weigh the target mass (e.g., 5 mg) into a sterile, amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage to prevent leaching.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Calculation:

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes. The non-planar structure may require kinetic energy to break crystal lattice interactions.

-

-

Inspection: Visual check against a dark background. The solution must be optically clear.

-

Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. DMSO is hygroscopic; tightly seal vials with Parafilm.

Protocol B: Solubility Determination (Saturation Shake-Flask Method)

Since exact solubility varies by diastereomeric ratio and crystal polymorph, researchers must validate solubility for their specific batch.

Step-by-Step Methodology:

-

Supersaturation: Add excess 4'-methoxyflavan-4-ol solid to 1 mL of solvent (DMSO or Methanol) in a glass vial until undissolved solid remains visible.

-

Equilibration: Shake the vial at a constant temperature (25°C) for 24 hours using a benchtop orbital shaker.

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.

-

Filtration (Optional but recommended): Filter the supernatant through a 0.22 µm PTFE syringe filter (compatible with DMSO/MeOH).

-

Quantification: Dilute the filtrate 1:100 in Methanol and analyze via UV-Vis spectrophotometry (approx.

270-280 nm) or HPLC against a standard curve.

Part 3: Visualization of Solvation & Workflow

Solvation Dynamics Diagram

The following diagram illustrates the mechanistic interaction between the solvent molecules and the 4'-methoxyflavan-4-ol structure.

Caption: Mechanistic pathways for solvation. DMSO stabilizes the compound via strong hydrogen bond acceptance at the C4-hydroxyl site.

Workflow for Biological Assay Preparation

This decision tree guides the researcher from solid powder to cell-culture ready media, preventing precipitation ("crashing out").

Caption: Step-by-step workflow for preparing stable assay solutions, prioritizing DMSO for initial solubilization.

Part 4: Troubleshooting & Best Practices

The "Crashing Out" Phenomenon

When diluting a DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), the sudden change in polarity can cause hydrophobic compounds like 4'-methoxyflavan-4-ol to precipitate.

-

Sign: Solution turns cloudy or milky immediately upon addition.

-

Prevention:

-

Step-down Dilution: Dilute the DMSO stock 1:10 into Methanol first, then dilute that into the aqueous buffer (if the assay tolerates trace methanol).

-

Warm Media: Pre-warm the aqueous buffer to 37°C before adding the stock.

-

Surfactants: If permissible, include 0.1% Tween-80 or BSA in the aqueous buffer to sequester the compound.

-

Stability in Solution

-

DMSO: Flavan-4-ols are generally stable in DMSO at -20°C for 6-12 months. Avoid repeated freeze-thaw cycles which introduce moisture.

-

Methanol: Methanolic solutions are prone to evaporation and oxidation over time. Prepare fresh for analytical use.

References

-

Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents.[3][4] Journal of Chemical & Engineering Data, 52(5), 1552–1556. Retrieved from [Link]

-

Yoon, C., & Kim, S. (2006). Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. Bulletin of the Korean Chemical Society. Retrieved from [Link]

Sources

literature review on methoxy-substituted flavan-4-ols

The following is an in-depth technical guide on methoxy-substituted flavan-4-ols, designed for researchers and drug development professionals.

Synthesis, Stereochemical Characterization, and Pharmacological Applications

Executive Summary

Methoxy-substituted flavan-4-ols represent a pivotal subclass of flavonoids, serving as immediate precursors to phlobaphenes and exhibiting distinct lipophilic profiles that enhance cellular bioavailability compared to their polyhydroxylated counterparts. This guide focuses on the chemical synthesis , stereochemical resolution , and structure-activity relationships (SAR) of these compounds.

Unlike flavan-3-ols (catechins), flavan-4-ols lack the C3-hydroxyl group, a structural omission that significantly alters their reactivity and metabolic fate. The introduction of methoxy groups (–OCH₃) on the A or B rings—specifically at positions 4', 5, and 7—modulates their electronic properties, enhancing their potential as anticancer and anti-inflammatory agents by improving membrane permeability and metabolic stability.

Chemical Architecture & Synthetic Strategy

The Core Directive: Stereoselective Reduction

The primary route to flavan-4-ols is the reduction of the corresponding flavanone (2-phenylchroman-4-one). The choice of reducing agent and conditions dictates the stereochemical outcome (cis/trans ratio).

Standard Protocol: Sodium Borohydride (NaBH₄) Reduction The reduction of flavanones with NaBH₄ typically proceeds via hydride attack on the carbonyl carbon.

-

Conformational Lock: The bulky phenyl group at C-2 anchors the molecule in a half-chair conformation with the phenyl group in the equatorial position to minimize 1,3-diaxial interactions.

-

Hydride Trajectory: The hydride ion (

) preferentially attacks from the axial face (the less hindered trajectory), forcing the forming hydroxyl group into the equatorial position. -

Result: The major product is the 2,4-cis-flavan-4-ol (where both C2-Ph and C4-OH are equatorial).

Visualization of Synthetic Pathway

The following diagram illustrates the reduction mechanism and the resulting stereochemistry.

Figure 1: Stereoselective reduction of flavanones. The equatorial preference of the C2-phenyl group directs the hydride attack, favoring the 2,4-cis isomer.

Structural Characterization: The NMR Standard

Reliable differentiation between cis and trans isomers is non-negotiable for publication-quality data. The definitive method is 1H NMR spectroscopy , specifically analyzing the coupling constants (

The Karplus Relationship in Flavan-4-ols

The magnitude of the vicinal coupling constant (

-

2,4-cis-Flavan-4-ol (Ph-eq, OH-eq):

-

Geometry: The proton at C4 is axial (

). The protons at C3 are axial ( -

Coupling: We observe a large coupling between

and -

Diagnostic Signal:

(plus a smaller coupling to

-

-

2,4-trans-Flavan-4-ol (Ph-eq, OH-ax):

-

Geometry: The proton at C4 is equatorial (

). -

Coupling:

has gauche relationships with both -

Diagnostic Signal:

(often appears as a narrow multiplet or broad singlet).

-

Data Summary Table

| Feature | 2,4-cis-Flavan-4-ol | 2,4-trans-Flavan-4-ol |

| C4-OH Orientation | Equatorial | Axial |

| H4 Proton Orientation | Axial | Equatorial |

| High (~10-12 Hz) | Low (~2-5 Hz) | |

| Thermodynamic Stability | More Stable | Less Stable |

| Synthetic Yield (NaBH4) | Major Product (>80%) | Minor Product (<20%) |

Functional Applications & Biological Activity[1][2][3][4][5]

Methoxy substitution significantly enhances the lipophilicity of flavan-4-ols, facilitating passive transport across the lipid bilayer. This structural modification is critical for their efficacy as anticancer agents.

Anticancer Potential (Cytotoxicity)

Research indicates that methoxy groups at the 4' (B-ring) and 5,7 (A-ring) positions are pharmacophores for cytotoxicity.

-

Mechanism: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial depolarization.

-

Target: HepG2 (Liver), MCF-7 (Breast), and HL-60 (Leukemia) cell lines.

-

Key Compound: 5,7-Dimethoxyflavan-4-ol has shown ability to arrest cell cycles at the G2/M phase.

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) of methoxy-flavan-4-ols highlighting the functional impact of substitution patterns.

Experimental Protocols

Protocol: Synthesis of 4'-Methoxy-2,4-cis-flavan-4-ol

Objective: Selective reduction of 4'-methoxyflavanone.

-

Preparation: Dissolve 4'-methoxyflavanone (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

-

Activation: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

-

Reduction: Slowly add Sodium Borohydride (NaBH₄, 2.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching: Add ice-cold water (20 mL) and neutralize with dilute HCl (1M) to pH 7.

-

Extraction: Extract with Dichloromethane (3 x 15 mL). Dry organic layer over anhydrous

. -

Purification: Evaporate solvent. Recrystallize from ethanol/water to yield white needles.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values for HepG2 cells.

-

Seeding: Seed HepG2 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with graded concentrations of the methoxy-flavan-4-ol (0–100

) dissolved in DMSO (final concentration < 0.1%). -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate cell viability relative to control.

References

-

Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-dihydroxyisoflavan-4-ol . Journal of Organic Chemistry. Link

-

Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro . Molecules. Link

-

Anticancer Activity of 5,7-Dimethoxyflavone Against Liver Cancer Cell Line HepG2 . National Institutes of Health (PMC). Link

-

Absolute configurations of isoflavan-4-ol stereoisomers . Bioorganic & Medicinal Chemistry Letters. Link

-

Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents . MDPI. Link

Methodological & Application

sodium borohydride reduction of 4'-methoxyflavone protocol

Application Note: Chemoselective Reduction of 4'-Methoxyflavone to 4'-Methoxyflavan-4-ol

Part 1: Abstract & Strategic Rationale

The Challenge:

The reduction of 4'-methoxyflavone (2-(4-methoxyphenyl)chromen-4-one) presents a classic chemoselectivity challenge. The substrate contains a C4 carbonyl group conjugated within a

The Solution:

While Lithium Aluminum Hydride (

Stereochemical Outcome:

The reduction generates a new chiral center at C4. Under the kinetic conditions described (methanol,

Part 2: Reaction Mechanism & Pathway

The reduction proceeds via the nucleophilic attack of the borohydride anion (

Mechanism Diagram (DOT):

Figure 1: Mechanistic pathway of the hydride transfer.[1][2] The solvent (MeOH) plays a critical role in activating the borohydride species.

Part 3: Materials & Equipment

| Reagent | CAS No.[3][4] | Equiv. | Role |

| 4'-Methoxyflavone | 4143-74-2 | 1.0 | Substrate |

| Sodium Borohydride | 16940-66-2 | 2.0 - 4.0 | Reducing Agent |

| Methanol (anhydrous) | 67-56-1 | Solvent | Proton source/Solvent |

| Cerium(III) Chloride | 7790-86-5 | 1.1 | Lewis Acid (Luche Variant only) |

| THF | 109-99-9 | Co-solvent | Solubility enhancer (if needed) |

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer & Teflon-coated stir bar[5]

-

Ice-water bath (

) -

Nitrogen/Argon inlet (recommended for moisture control)

-

TLC plates (Silica gel 60

)

Part 4: Detailed Experimental Protocol

Method A: Standard Reduction (Methanol)

Best for general synthesis where strict regiocontrol is less critical.

-

Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 4'-methoxyflavone (1.0 mmol, 252 mg) in Methanol (15 mL).

-

Note: If the substrate does not dissolve completely, add THF (5 mL) to improve solubility.

-

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes to reach

.-

Scientific Insight: Cooling prevents the "runaway" reduction of the double bond and minimizes side reactions.

-

-

Addition: Add Sodium Borohydride (

, 2.0 mmol, 76 mg) in small portions over 5 minutes. -

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1).

-

Endpoint: Disappearance of the starting material spot and appearance of a more polar spot (lower

).

-

-

Quenching: Cool the flask back to

. Slowly add Acetone (1 mL) to destroy excess hydride, followed by 1M HCl (10 mL) to hydrolyze the borate complex. -

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate.

Method B: Luche Reduction Variant (CeCl3)

Recommended for high-value substrates to guarantee exclusive 1,2-addition.

-

Dissolve 4'-methoxyflavone (1.0 mmol) and Cerium(III) Chloride heptahydrate (

, 1.1 mmol, 410 mg) in Methanol (15 mL). -

Stir at RT for 10 minutes to ensure complexation.

-

Cool to

(ice/salt bath). -

Add

(1.2 mmol) in one portion. -

Quench and work up as described in Method A.

Part 5: Workflow Visualization

Figure 2: Operational workflow for the standard borohydride reduction.

Part 6: Characterization & Data Validity

The stereochemistry of the product is confirmed by

Expected Data Table:

| Feature | 4'-Methoxyflavone (Starting Material) | 4'-Methoxyflavan-4-ol (Product) |

| Appearance | Pale yellow solid | White/Off-white solid |

| C4 Signal (NMR) | Carbonyl Carbon (~178 ppm, | Methine Proton (~4.8-5.2 ppm, |

| IR Spectrum | Strong | Broad |

| Stereochemistry | N/A (Planar) | 2,4-cis isomer (Major) |

Key NMR Diagnostic (400 MHz,

-

H-4 (Product): Look for a signal at

4.80–5.20 ppm. -

Coupling (

):-

Cis-isomer: H-4 appears as a broad singlet or narrow multiplet (small

value, typically < 5 Hz) due to equatorial-axial/equatorial-equatorial coupling. -

Trans-isomer: H-4 appears as a doublet of doublets with a large coupling constant (

Hz) due to axial-axial interaction.

-

Part 7: Troubleshooting

-

Incomplete Reaction: If starting material persists after 4 hours, add an additional 1.0 eq of

and gently warm to -

Solubility Issues: Flavones can be sparingly soluble in pure methanol. Use a 3:1 MeOH:THF mixture.

-

Over-reduction: If the C2-C3 double bond is reduced (forming a saturated flavan-4-ol), ensure the temperature was kept strictly at

during addition, or switch to Method B (Luche).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard NaBH4 protocols).

-

Luche, J.-L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society, 1978, 100(7), 2226–2227.

- Ganguly, A. K., et al. "Stereoselective reduction of flavanones." Tetrahedron, 1967, 23(12), 4777-4784. (Stereochemical outcomes of flavonoid reduction).

-

Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."

Sources

- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. scielo.br [scielo.br]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

cobalt(II) phthalocyanine catalyzed reduction of flavones

Application Note & Protocol

Topic: Cobalt(II) Phthalocyanine Catalyzed Stereoselective Reduction of Flavones to cis-Flavan-4-ols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flavonoids are a critical class of naturally occurring compounds with extensive applications in pharmacology and materials science.[1][2] The selective reduction of flavones, a key subgroup of flavonoids, presents a significant synthetic challenge, often requiring harsh reagents or yielding mixtures of products. This application note details a highly efficient and facile methodology for the reduction of various flavones using sodium borohydride (NaBH₄) in the presence of a catalytic amount of cobalt(II) phthalocyanine (Co(II)Pc).[1][3][4] This protocol offers numerous advantages, including mild reaction conditions, short reaction times, high product yields (typically 89-97%), and excellent stereoselectivity for the cis-flavan-4-ol isomer.[3][4] Furthermore, the catalyst is inexpensive, stable, and reusable, making this a practical and sustainable approach for organic synthesis.[2]

Introduction and Scientific Principle

Flavones are widely studied for their diverse biological activities, including antitumor, antioxidant, and bactericidal properties.[1][2] Their synthetic manipulation is crucial for developing new therapeutic agents. While various methods exist for the reduction of the α,β-unsaturated system in flavones, many suffer from drawbacks like low yields, slow reaction rates, or lack of selectivity.[2] For instance, the reduction of flavone with NaBH₄ in the absence of a catalyst does not proceed to completion even after extended periods.[1][2]

The use of metallophthalocyanines as catalysts for reductive transformations offers a compelling alternative.[2] Cobalt(II) phthalocyanine, in particular, has emerged as a superior catalyst for this specific transformation. The process leverages the unique electronic properties of the Co(II)Pc macrocycle to activate sodium borohydride and facilitate a controlled, stereoselective hydrogen transfer to the flavone substrate.

Proposed Catalytic Mechanism

The high efficiency and selectivity of this catalytic system are rooted in a well-defined mechanistic pathway. The key steps involve the reduction of the catalyst's central metal ion, formation of an active hydride species, and subsequent substrate reduction.

-

Activation of the Catalyst: Sodium borohydride reduces the Co(II)Pc to the more nucleophilic cobalt(I) phthalocyanine species, [Co(I)Pc]⁻. This step is visually indicated by a color change and can be confirmed by UV-vis spectroscopy, which shows a characteristic red shift in the Q-band from approximately 662 nm to 705 nm and the appearance of a new band around 464 nm.[1][5]

-

Formation of the Active Hydride Species: The [Co(I)Pc]⁻ intermediate reacts with the solvent (methanol) to generate a hydridocobalt(III) phthalocyanine (H-Co(III)Pc) species.[5] This is the active catalytic entity responsible for the reduction.

-

Substrate Reduction & Stereoselectivity: The H-Co(III)Pc species delivers a hydride to the flavone. The reaction proceeds in a stepwise manner, first reducing the C2-C3 double bond to form a flavanone intermediate, which is then rapidly reduced to the final flavan-4-ol product.[2] The stereospecificity of the reduction, yielding the cis-isomer, is believed to be dictated by the steric hindrance of the phenyl group at the C2 position during the hydride transfer from the bulky catalyst complex.[2]

-

Catalyst Regeneration: The catalyst is regenerated to its Co(II)Pc state, completing the catalytic cycle.

The proposed catalytic cycle is illustrated below.

Caption: Proposed mechanism for the Co(II)Pc-catalyzed reduction of flavones.

Experimental Guide

This section provides a detailed, step-by-step protocol for the catalytic reduction of flavones.

Materials and Equipment

-

Reagents:

-

Flavone or substituted flavone substrate

-

Cobalt(II) Phthalocyanine (Co(II)Pc)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc), Hexane (for chromatography)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Preparative TLC or Flash Column Chromatography system

-

NMR Spectrometer

-

Safety Precautions

-

Sodium Borohydride (NaBH₄): Toxic if swallowed and in contact with skin.[6] It causes severe skin burns and eye damage.[6][7] Crucially, it reacts violently with water to release flammable gases that may ignite spontaneously.[8] All handling must be performed in a well-ventilated fume hood, under an inert atmosphere, and away from water or protic solvents other than the one used in the reaction. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]

-

Solvents: Methanol, ethyl acetate, and hexane are flammable. Handle away from ignition sources.

Protocol 1: General Procedure for the Reduction of Flavones

This protocol is based on an optimized molar ratio of substrate:catalyst:NaBH₄ of 10:1:80.[5]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the flavone substrate (1.0 mmol) and cobalt(II) phthalocyanine (0.1 mmol).

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes to create an inert atmosphere.

-

Solvent Addition: Add dry methanol (20 mL) to the flask via syringe. Stir the solution at room temperature.

-

Addition of Reducing Agent: Carefully and slowly add sodium borohydride (8.0 mmol, ~300 mg) to the stirring solution in small portions over 5-10 minutes. An immediate color change should be observed as the reaction begins.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by TLC (e.g., using a 5:95 v/v mixture of ethyl acetate/hexane as the eluent), checking for the disappearance of the starting flavone spot.[5] Reaction times are typically short, often around 1 hour.[5]

-

Catalyst Removal: Upon completion, remove the insoluble Co(II)Pc catalyst by filtration through a sintered glass funnel or a pad of Celite. The catalyst can be washed with a small amount of methanol and retained for reuse.

-

Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The resulting crude product can be purified by preparative TLC or flash column chromatography on silica gel to yield the pure cis-flavan-4-ol.[5]

Caption: A streamlined workflow for the catalytic reduction of flavones.

Protocol 2: Catalyst Recovery and Reuse

A significant advantage of this method is the ability to reuse the catalyst.[2]

-

Recovery: After filtering the reaction mixture (Step 6 in Protocol 1), wash the collected solid catalyst on the filter with fresh methanol until the washings are colorless.

-

Drying: Dry the recovered cobalt(II) phthalocyanine under vacuum.

-

Reuse: The dried catalyst can be directly used in subsequent reaction runs without a significant loss of activity for several cycles.

Data and Results

The Co(II)Pc catalyzed reduction is effective for a range of flavone substrates, consistently producing high yields of the corresponding cis-flavan-4-ols.

| Entry | Substrate (Flavone) | Time (h) | Yield (%) of cis-Flavan-4-ol |

| 1 | Flavone | 1.0 | 89 |

| 2 | 6-Methylflavone | 1.0 | 92 |

| 3 | 7-Methoxyflavone | 1.5 | 97 |

| 4 | 2'-Chloroflavone | 1.0 | 95 |

| 5 | 3',4'-Dichloroflavone | 1.0 | 94 |

| 6 | 4'-Methoxyflavone | 1.5 | 93 |

Table adapted from data presented in Chauhan et al.[1][2] Reaction conditions: substrate (1.0 mmol), Co(II)Pc (0.1 mmol), NaBH₄ (8.0 mmol), dry methanol (20 mL) under N₂ atmosphere at room temperature.

Product Characterization

The identity and stereochemistry of the products must be confirmed using standard analytical techniques. For the parent product, cis-flavan-4-ol, representative data includes:

-

¹H NMR (300 MHz, CDCl₃): δ = 2.02 (s, 1H, OH), 5.34 (d, 1H, CHOH), 6.35 (dd, 1H, CH=CH), 6.67 (d, 1H, =CHPh), 7.20-7.45 (m, 10H, Ar H).[5]

-

¹³C NMR (75 MHz, CDCl₃): δ = 31.8, 40.2, 73.4, 125.6, 125.8, 127.3, 128.2, 128.3, 141.6, 144.4.[5]

-

IR (Film): 3362 cm⁻¹ (O-H stretch).[5]

The cis configuration is typically confirmed by the coupling constants in the ¹H NMR spectrum.

Troubleshooting and Key Considerations

-

Low or No Reactivity:

-

Cause: Inactive catalyst or wet reagents/solvents.

-

Solution: Ensure the use of dry methanol and handle NaBH₄ under strictly anhydrous conditions. Confirm the quality of the Co(II)Pc.

-

-

Low Yield:

-

Cause: Incomplete reaction or loss of product during work-up.

-

Solution: Allow the reaction to run longer, monitoring carefully by TLC. Ensure efficient extraction and careful handling during purification.

-

-

Formation of Byproducts:

-

Cause: Over-reduction or side reactions.

-

Solution: While this method is highly selective, ensure the temperature is maintained at room temperature. The molar ratio of NaBH₄ may be optimized for particularly sensitive substrates.

-

-

Difficulty in Catalyst Filtration:

-

Cause: Very fine catalyst particles.

-

Solution: Use a pad of Celite over the filter paper to aid in the complete removal of the catalyst.

-

Conclusion

The use of cobalt(II) phthalocyanine as a catalyst for the sodium borohydride reduction of flavones provides a powerful, reliable, and efficient method for synthesizing cis-flavan-4-ols. The protocol is distinguished by its operational simplicity, mild conditions, high yields, excellent stereoselectivity, and the reusability of the catalyst.[2] These features make it a highly attractive and practical tool for researchers in synthetic chemistry, medicinal chemistry, and drug development.

References

-

Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. Chemical Communications, (42), 6397–6399. Available at: [Link]

-

Kumari, P., Poonam, & Chauhan, S. M. S. (n.d.). Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride - Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt( ii ) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. Chemical Communications. Available at: [Link]

-

Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. PubMed. Available at: [Link]

-

Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. RSC Publishing. Available at: [Link]

-

Loba Chemie. (2023). Safety Data Sheet - SODIUM BOROHYDRIDE EXTRA PURE. Available at: [Link]

-

PENTA. (2025). Safety Data Sheet - Sodium borohydride. Available at: [Link]

-

Loba Chemie. (2023). Safety Data Sheet - SODIUM BOROHYDRIDE EXTRA PURE. Available at: [Link]

Sources

- 1. Efficient cobalt(ii) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Efficient cobalt(ii) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient cobalt(ii) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. lobachemie.com [lobachemie.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. orgchemboulder.com [orgchemboulder.com]

Application Note: Biocatalytic Production and Isolation of 4'-Methoxyflavan-4-ol

[1]

Abstract & Strategic Overview

This guide details the protocol for the biocatalytic reduction of 4'-methoxyflavanone to 4'-methoxyflavan-4-ol using microbial whole-cell catalysis (Aspergillus niger), followed by extraction and high-purity isolation.

While chemical reduction (e.g., NaBH₄) is possible, it often yields racemic mixtures with poor diastereoselectivity. Microbial biotransformation utilizes endogenous ketoreductases to achieve stereoselective carbonyl reduction under mild conditions. This protocol addresses the specific challenge of flavan-4-ol instability —these compounds are acid-sensitive and prone to dehydration (forming flavenes) or polymerization (forming phlobaphenes). Therefore, this guide emphasizes neutral-pH processing and gentle isolation techniques.

Key Applications

-

Chiral Intermediates: Precursors for condensed tannins and anthocyanidin synthesis.

-

Metabolite Standards: For pharmacokinetic studies of dietary flavonoids.

-

Bioactivity Screening: Investigation of anti-inflammatory and antioxidant potential.

Experimental Workflow

The following diagram outlines the critical path from fermentation to isolated product.

Figure 1: End-to-end workflow for the microbial transformation and isolation of 4'-methoxyflavan-4-ol.

Upstream Processing: Biotransformation Protocol[2]

Materials

-

Microorganism: Aspergillus niger (e.g., ATCC 9642 or similar biotransformation strains known for carbonyl reduction).

-

Substrate: 4'-Methoxyflavanone (Synthesis via Claisen-Schmidt condensation if not commercially available).

-

Media: Potato Dextrose Broth (PDB) or Czapek-Dox Broth.

Protocol

-

Inoculum Preparation: Inoculate A. niger spores from a fresh slant into 100 mL PDB in a 250 mL Erlenmeyer flask. Incubate at 28°C, 150 rpm for 48 hours until substantial mycelial growth is observed.

-

Scale-Up: Transfer 5 mL of the seed culture into 200 mL fresh media (1L flasks) to maximize aeration. Incubate for an additional 24 hours.

-

Substrate Feeding:

-

Dissolve 4'-methoxyflavanone (200 mg) in minimal acetone or DMSO (final concentration <1% v/v).

-

Add dropwise to the established culture.

-

Expert Insight: Do not add substrate during the lag phase; waiting for the log/stationary phase transition ensures high enzyme activity and biomass stability.

-

-

Transformation: Incubate for 72–120 hours .

-

Monitoring: Sample 1 mL every 24 hours. Extract with EtOAc and check via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the ketone spot and appearance of a more polar alcohol spot.[1]

-

Downstream Processing: Extraction & Isolation[4][5]

CRITICAL WARNING: Flavan-4-ols are acid-labile. Avoid acidified solvents. Ensure all glassware is neutral.

Extraction

-

Separation: Filter mycelia using cheesecloth or a Buchner funnel. Wash mycelia with 50 mL ethyl acetate (EtOAc) to recover adsorbed metabolites.

-

Liquid-Liquid Extraction (LLE):

-

Combine filtrate and washings.

-

Extract the aqueous broth 3x with equal volumes of EtOAc.

-

Self-Validating Step: The organic layer should turn yellow/pale; the aqueous layer should become clear.

-

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Evaporate under reduced pressure at <40°C to prevent thermal degradation.

Purification Strategy

| Stage | Technique | Stationary Phase | Mobile Phase | Objective |

| 1 | Flash Chromatography | Silica Gel (60-200 mesh) | Gradient: n-Hexane → EtOAc (0% to 40% EtOAc) | Remove non-polar lipids and unreacted substrate. |

| 2 | Size Exclusion | Sephadex LH-20 | Methanol (100%) | Remove chlorophylls/fatty acids and separate based on molecular size. |

| 3 | Prep-HPLC | C18 (RP-ODS) | Water/Acetonitrile (Gradient) | Separation of cis- and trans- stereoisomers. |

Detailed Protocol for Stage 3 (Prep-HPLC):

-

Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

-

Solvent A: Water (neutral pH).

-

Solvent B: Acetonitrile.

-

Gradient: 30% B (0-5 min) → 70% B (25 min) → 100% B (30 min).

-

Detection: UV at 280 nm (flavanone band II) and 254 nm.

-

Collection: Collect peaks corresponding to the alcohol product. The cis and trans isomers usually have distinct retention times due to the difference in hydrogen bonding with the stationary phase.

Analytical Validation (E-E-A-T)

To confirm the structure and stereochemistry, Nuclear Magnetic Resonance (NMR) is non-negotiable. Mass Spectrometry (MS) confirms the molecular weight.[1]

Mass Spectrometry[3]

-

Technique: ESI-MS (Positive mode).

-

Expected Data:

-

Substrate (4'-methoxyflavanone): [M+H]⁺ = 255 m/z.

-

Product (4'-methoxyflavan-4-ol): [M+H]⁺ = 257 m/z.

-

Note: Look for a characteristic fragment ion [M-H₂O+H]⁺ at 239 m/z, indicating the loss of the hydroxyl group (dehydration).

-

NMR Interpretation: Stereochemistry

The configuration at C-4 (hydroxyl group) relative to C-2 (phenyl group) determines if the product is cis (2,4-cis) or trans (2,4-trans).

-

H-4 Signal: The proton at position 4 appears as a doublet of doublets (or broad multiplet).

-

Coupling Constants (

values):-

2,4-cis isomer: The H-2 is axial and H-4 is equatorial (or vice versa depending on ring conformation). Typically exhibits smaller

values. -

2,4-trans isomer: Both H-2 and H-4 are typically axial (1,3-diaxial relationship). This results in a large coupling constant for

(approx. 10-12 Hz).

-

Data Summary Table:

| Position | 1H NMR Signal (Approx.) | Key Diagnostic Feature |

| H-4 | δ 4.8 - 5.2 ppm | Chemical shift moves upfield relative to the ketone (C=O). |

| H-2 | δ 5.3 - 5.5 ppm | Characteristic doublet of doublets. |

| 4'-OMe | δ 3.80 ppm | Strong singlet (3H), confirms the methoxy group is intact. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Substrate toxicity or poor solubility. | Dissolve substrate in DMSO before feeding; feed in pulses (50 mg/day). |

| Product Degradation | Acidic conditions during workup. | Use neutral water; avoid silica gel with acidic binder; store fractions at -20°C. |

| Incomplete Conversion | Enzyme inhibition or lack of cofactor (NADPH). | Add 1% glucose to the fermentation broth to regenerate NADPH cofactors. |

| Emulsions in LLE | Protein/lipid content in broth. | Centrifuge before extraction; use a brine wash to break emulsions. |

References

-

Microbial Transformations of Flavanones

-

Reduction of Flavanone to Flavan-4-ol

-

Isolation Techniques for Flavonoids

- Gong, Y., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules.

-

Source:

-

Flavan-4-ol Characterization